4-Aminopyridine-2-acetic acid
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Overview
Description
4-Aminopyridine-2-acetic acid is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the fourth position of the pyridine ring and an acetic acid moiety at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2-acetic acid can be achieved through several methods. One common approach involves the reduction of 4-nitropyridine-N-oxide using iron and acetic acid at reflux temperature. This method yields 4-aminopyridine, which can then be further modified to introduce the acetic acid moiety . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous extraction with diethyl ether and the use of mineral acids are common practices to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyridine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder and acetic acid are commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: this compound itself.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Aminopyridine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-aminopyridine-2-acetic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . The compound’s ability to cross the blood-brain barrier makes it particularly effective in neurological applications .
Comparison with Similar Compounds
4-Aminopyridine: Shares the pyridine ring and amino group but lacks the acetic acid moiety.
3,4-Diaminopyridine: Contains an additional amino group, making it a more potent potassium channel blocker.
2-Aminopyridine: Similar structure but with the amino group at the second position.
Uniqueness: 4-Aminopyridine-2-acetic acid is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical properties and biological activities. Its ability to inhibit potassium channels and enhance neurotransmitter release sets it apart from other aminopyridines .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(4-aminopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11) |
InChI Key |
FLRNFFVOINTKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)CC(=O)O |
Origin of Product |
United States |
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